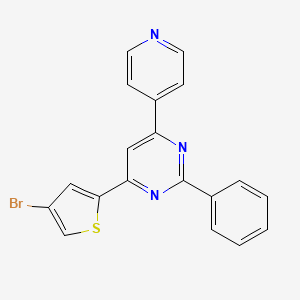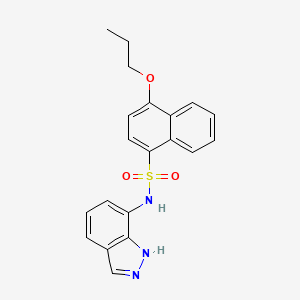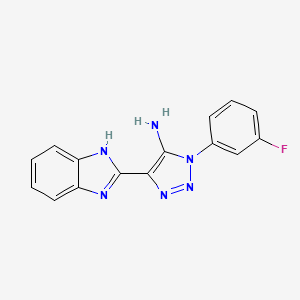![molecular formula C18H14N4O2S B11068146 N-[4-(1H-pyrrol-1-yl)benzyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068146.png)
N-[4-(1H-pyrrol-1-yl)benzyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrrole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(FURAN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of the pyrrole, thiophene, and oxadiazole rings, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in electronic materials and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(18-20-16(21-24-18)15-4-3-11-25-15)19-12-13-5-7-14(8-6-13)22-9-1-2-10-22/h1-11H,12H2,(H,19,23) |
InChI Key |
UTHXIYPWBSOJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11068072.png)


![4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11068092.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}propanamide](/img/structure/B11068106.png)
![4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide](/img/structure/B11068112.png)
![3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B11068116.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B11068121.png)

![N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide](/img/structure/B11068129.png)
![4-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068134.png)
![2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide](/img/structure/B11068140.png)
![6,6-dimethyl-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11068144.png)
